2,6-Difluoro-3-iodobenzoic acid
Overview
Description
2,6-Difluoro-3-iodobenzoic acid (DFIBA) is a fluorinated aromatic carboxylic acid. It consists of a benzoic acid ring with two fluorine atoms and an iodine atom present at the 2, 6, and 3 positions, respectively. The molecular formula is C7H3F2IO2 .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-3-iodobenzoic acid consists of a benzoic acid ring with two fluorine atoms and an iodine atom present at the 2, 6, and 3 positions, respectively. The molecular weight is 284 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Difluoro-3-iodobenzoic acid are not detailed in the search results, it’s worth noting that related compounds like 2-Iodosobenzoic acid (IBA) have been used as catalysts and reagents in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Difluoro-3-iodobenzoic acid include a molecular weight of 284 g/mol and a density of 2.1±0.1 g/cm3 . The boiling point is 311.1±42.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Structural Studies
- Basicity Gradient-Driven Migration: 2,6-Difluoro-3-iodobenzoic acid is explored in the context of fluoroarenes transformation, highlighting its involvement in direct deprotonation and subsequent carboxylation processes. This study sheds light on the flexible substitution patterns of fluoroarenes and their derivatives (Rausis & Schlosser, 2002).
Development of New Reagents and Methods
- Esters of 2-iodoxybenzoic Acid: The synthesis of esters derived from 2-iodoxybenzoic acid, which is closely related to 2,6-Difluoro-3-iodobenzoic acid, has been explored. These esters are identified as valuable oxidizing agents in a new class of pentavalent iodine compounds (Zhdankin et al., 2005).
Oxidation Reactions
- Oxidation Using Pseudocyclic Benziodoxole Triflate: Research involving hypervalent iodine reagents, such as 2-iodosylbenzoic acid, closely related to 2,6-Difluoro-3-iodobenzoic acid, demonstrates their efficiency in oxidation processes, particularly for the conversion of sulfides to sulfoxides (Yoshimura & Zhdankin, 2016).
Polymer Synthesis
- Synthesis for Aromatic Proton Conducting Ionomers: The lithium salt of 2,6-difluoro-2'-sulfobenzophenone, a derivative of 2,6-Difluoro-3-iodobenzoic acid, has been utilized in the synthesis of high-molecular-weight aromatic polymers. These polymers are potential candidates for fuel cell proton-exchange membranes (Jutemar et al., 2010).
Safety And Hazards
2,6-Difluoro-3-iodobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .
properties
IUPAC Name |
2,6-difluoro-3-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYMGWJMJSYYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679220 | |
Record name | 2,6-Difluoro-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-iodobenzoic acid | |
CAS RN |
229178-74-9 | |
Record name | 2,6-Difluoro-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 229178-74-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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